Aminothiophene-2-sulfonamide Demonstrates Superior Antibacterial Activity Relative to Sulfanilamide
The parent aminothiophene-2-sulfonamide—a direct amino derivative of thiophene-2-sulfonamide—is a more potent bacterial growth inhibitor than the classical benzenesulfonamide drug sulfanilamide [1]. The 5-nitrothiophene-2-sulfonamide derivative exhibits bactericidal activity at very low concentrations, exceeding the inhibitory potency of the corresponding 5-amino compound [1]. The growth inhibition produced by thiophene-2-sulfonamide analogs is reversed by folic acid or para-aminobenzoic acid (PABA), confirming that the mechanism operates through inhibition of intracellular folic acid biosynthesis—the same mechanism exploited by sulfanilamide-class antibiotics [1].
| Evidence Dimension | Antibacterial growth inhibition potency |
|---|---|
| Target Compound Data | Aminothiophene-2-sulfonamide (amino derivative of thiophene-2-sulfonamide): superior bacterial growth inhibitor; 5-nitrothiophene-2-sulfonamide: bactericidal at very low concentrations |
| Comparator Or Baseline | Sulfanilamide (4-aminobenzenesulfonamide): lower potency antibacterial |
| Quantified Difference | Not reported in absolute values; qualitative superiority established in head-to-head bacterial growth assays |
| Conditions | Bacterial growth inhibition assay; folic acid/PABA reversal experiment |
Why This Matters
Researchers requiring antibacterial sulfonamide scaffolds should select thiophene-2-sulfonamide as a synthetic precursor over benzenesulfonamide starting materials to access derivatives with enhanced intrinsic antibacterial potency.
- [1] Bulkacz J, Apple MA, Craig JC, Naik AR. Thiophene analogs of sulfanilamide: Bacterial growth inhibitors. J Pharm Sci. 1968;57(6):1017-1019. doi:10.1002/jps.2600570621. View Source
